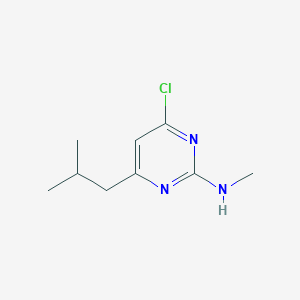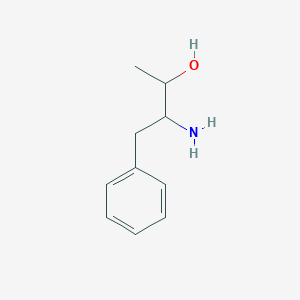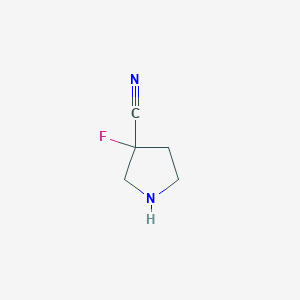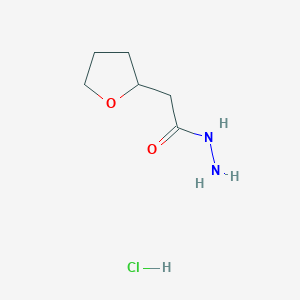
2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide is a chemical compound with the molecular formula C₇H₁₁Br₃N₂S. It is a derivative of benzothiazole and is primarily used for research purposes. This compound is known for its unique structure, which includes a bromine atom and a tetrahydrobenzothiazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide typically involves the bromination of benzothiazole derivatives. One common method involves the reaction of benzothiazole with bromine in the presence of a solvent such as acetic acid. The reaction mixture is stirred at room temperature for several hours, followed by the addition of ammonium hydroxide to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tetrahydrobenzothiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide is not well understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The bromine atom and the tetrahydrobenzothiazole ring may play a role in its biological activity by interacting with enzymes or receptors in the body .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine: Similar in structure but with a pyridine ring instead of a benzothiazole ring.
2-(2-Bromo-4-chlorophenyl)-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine: Contains additional substituents on the benzothiazole ring.
Uniqueness
2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt, which can influence its solubility and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H11Br3N2S |
|---|---|
Molecular Weight |
394.96 g/mol |
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;dihydrobromide |
InChI |
InChI=1S/C7H9BrN2S.2BrH/c8-7-10-5-2-1-4(9)3-6(5)11-7;;/h4H,1-3,9H2;2*1H |
InChI Key |
GDUZSZMVALXKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)Br.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13248490.png)
![2-[(Propan-2-yl)amino]propane-1,3-diol](/img/structure/B13248497.png)





![4-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13248527.png)

![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine](/img/structure/B13248532.png)

amine](/img/structure/B13248552.png)
![3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide](/img/structure/B13248555.png)

